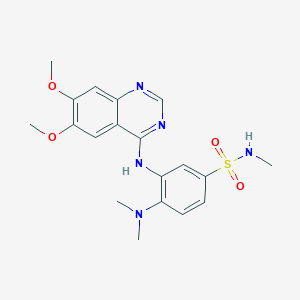

GSK-114

描述

Structure

3D Structure

属性

IUPAC Name |

3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSROMRPOFFTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TNNI3K Signaling Pathways and Their Modulation by GSK-114: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a critical regulator of cardiac signaling in both physiological and pathological conditions.[1] Its restricted expression to the heart makes it an attractive therapeutic target for a variety of cardiovascular diseases, including cardiac hypertrophy, ischemia/reperfusion injury, and cardiomyopathy.[2][3] GSK-114 is a potent and selective inhibitor of TNNI3K, developed to elucidate the biological roles of this kinase and as a lead compound for novel cardiac medicines.[4][5] This technical guide provides a comprehensive overview of the known signaling pathways affected by TNNI3K and modulated by this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

TNNI3K Signaling Pathways

Current research indicates that TNNI3K exerts its effects primarily through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling cascade. More recent evidence also points to a potential role for TNNI3K in regulating the Mypt1/Mlc2/Yap1/Nfatc1 axis.

The TNNI3K-p38 MAPK Signaling Axis

The most well-characterized downstream effector of TNNI3K is the p38 MAPK. Overexpression of TNNI3K has been shown to increase the phosphorylation of p38 in a dose-dependent manner in cardiomyocytes.[2][6] This activation of p38 is implicated in the detrimental effects observed in various cardiac disease models, including increased cardiomyocyte death and adverse remodeling following ischemia/reperfusion injury.[2][3] Conversely, inhibition of TNNI3K has been demonstrated to reduce p38 activation.[2]

dot

The Putative TNNI3K-Mypt1/Mlc2/Yap1/Nfatc1 Signaling Axis

Recent proteomic and phosphoproteomic analyses in a zebrafish model of TNNI3K mutation have suggested a novel downstream pathway involving the Mypt1/Mlc2/Yap1/Nfatc1 axis. This study indicated that TNNI3K may function by phosphorylating members of this axis to regulate cardiac muscle contraction and calcium homeostasis. However, the direct effects of this compound on this pathway have not yet been reported.

dot

Quantitative Data: Effects of this compound on TNNI3K Signaling

This compound is a highly selective inhibitor of TNNI3K with a reported IC50 of 25 nM.[7] It exhibits a 40-fold selectivity for TNNI3K over B-Raf kinase (IC50 = 1 µM).[7] While specific dose-response data for this compound on the phosphorylation of downstream targets is not extensively available in a tabular format in the public domain, the following table summarizes the known inhibitory concentrations and selectivity.

| Compound | Target | IC50 (nM) | Selectivity vs. B-Raf | Reference |

| This compound | TNNI3K | 25 | 40-fold | [7] |

Further research is required to generate comprehensive dose-response curves for the effect of this compound on the phosphorylation of p38 MAPK and components of the Mypt1/Mlc2/Yap1/Nfatc1 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on TNNI3K signaling pathways.

TNNI3K Kinase Assay

This protocol is designed to measure the in vitro kinase activity of TNNI3K and assess the inhibitory potential of this compound.

Materials:

-

Recombinant human TNNI3K protein

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant TNNI3K, and MBP.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

dot

Western Blot for Phosphorylated p38 MAPK

This protocol details the procedure for detecting changes in the phosphorylation status of p38 MAPK in cardiomyocytes treated with this compound.[4][6]

Materials:

-

Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or human iPSC-derived cardiomyocytes)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cardiomyocytes to the desired confluency.

-

Treat cells with varying concentrations of this compound or vehicle for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total p38 MAPK antibody to normalize for protein loading.

-

Quantify the band intensities to determine the relative change in p38 phosphorylation.

dot

Co-immunoprecipitation of TNNI3K and Interacting Proteins

This protocol is for identifying and confirming protein-protein interactions with TNNI3K in a cellular context.[8][9][10]

Materials:

-

Cells expressing tagged TNNI3K (e.g., FLAG-TNNI3K or Myc-TNNI3K)

-

Co-immunoprecipitation lysis buffer (non-denaturing)

-

Anti-tag antibody (e.g., anti-FLAG or anti-Myc)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Primary and secondary antibodies for Western blotting

Procedure:

-

Transfect cells with a plasmid encoding tagged TNNI3K.

-

Lyse the cells with a non-denaturing lysis buffer to preserve protein complexes.

-

Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-tag antibody overnight at 4°C.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in Laemmli buffer.

-

Analyze the eluate by Western blotting using antibodies against TNNI3K and the suspected interacting protein.

dot

Conclusion

TNNI3K is a promising cardiac-specific therapeutic target, and its inhibitor, this compound, is a valuable tool for dissecting its signaling pathways. The TNNI3K-p38 MAPK axis is a key pathway in the heart that is modulated by this compound. Further investigation into the newly identified Mypt1/Mlc2/Yap1/Nfatc1 pathway and the generation of comprehensive quantitative data on the effects of this compound will be crucial for advancing our understanding of TNNI3K biology and for the development of novel therapies for cardiovascular diseases. The protocols and diagrams provided in this guide offer a solid foundation for researchers to explore these exciting avenues.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 Mitogen-Activated Protein Kinase Mediates a Negative Inotropic Effect in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. antibodiesinc.com [antibodiesinc.com]

- 10. youtube.com [youtube.com]

The Role of TNNI3K in Cardiac Hypertrophy: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase implicated as a critical modulator of cardiac remodeling and disease. Its restricted expression profile makes it an attractive therapeutic target for cardiovascular diseases, particularly cardiac hypertrophy. This document provides an in-depth technical overview of the biological role of TNNI3K in the development of both pathological and physiological cardiac hypertrophy, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical models, and outlining common experimental protocols.

Introduction to TNNI3K

Troponin I-interacting kinase (TNNI3K), encoded by the TNNI3K gene, is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[1] Discovered in 2003, it is expressed predominantly in cardiomyocytes, with minor expression reported in the brain and testis.[2] Its cardiac specificity has positioned TNNI3K as a molecule of high interest for understanding and potentially treating heart disease.[2][3] Structurally, the protein features a C-terminal kinase domain, a central serine-rich domain, and an N-terminal ankyrin repeat domain, which facilitates protein-protein interactions.[4][5]

Studies have implicated TNNI3K in a variety of cardiac processes, including the response to ischemia/reperfusion injury, cardiac conduction, and regeneration.[3][6] However, its most extensively studied and perhaps most complex role is in the regulation of cardiac hypertrophy, the enlargement of cardiomyocytes in response to stress, which can be either adaptive (physiological) or maladaptive (pathological).[2][7]

TNNI3K in Pathological vs. Physiological Hypertrophy

The function of TNNI3K in cardiac hypertrophy is controversial, with different studies pointing towards its involvement in both pathological and physiological forms of cardiac growth.

Role in Pathological Cardiac Hypertrophy

Pathological hypertrophy is a maladaptive response to chronic pressure overload (e.g., hypertension) or injury (e.g., myocardial infarction). It is often associated with fibrosis, apoptosis, cardiac dysfunction, and eventual progression to heart failure.[2] Several studies demonstrate that increased TNNI3K expression or activity exacerbates pathological hypertrophy.

Overexpression of TNNI3K in mouse models subjected to pressure overload via transverse aortic constriction (TAC) leads to accelerated disease progression, characterized by greater cardiac dysfunction and adverse ventricular remodeling.[7][8] In vitro, adenovirus-mediated overexpression of TNNI3K in neonatal rat ventricular myocytes (NRVMs) is sufficient to induce hypertrophic markers, such as increased cell surface area and sarcomere reorganization.[7][9] Furthermore, TNNI3K expression is significantly elevated in heart tissue from patients with end-stage idiopathic dilated cardiomyopathy.[10]

Role in Physiological Cardiac Hypertrophy

In contrast, some evidence suggests TNNI3K may promote physiological hypertrophy, an adaptive and reversible growth of the heart, typically in response to exercise, which is associated with normal or enhanced cardiac function.[7] One study using a high-copy-number transgenic mouse model showed that TNNI3K overexpression led to a concentric hypertrophy with enhanced cardiac function that was sustained for up to 12 months without signs of cardiac dysfunction or fibrosis.[11][12][13] This suggests that the context and level of TNNI3K activity may dictate the nature of the hypertrophic response.

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from in vivo and in vitro studies investigating the role of TNNI3K in cardiac hypertrophy.

Table 1: In Vivo Models of TNNI3K in Cardiac Hypertrophy

| Model System | Intervention | Key Findings | Reference |

| Rat | Transverse Aortic Constriction (TAC) for 15 days | 1.62-fold increase in myocardial TNNI3K expression. | [11][12][13] |

| Transgenic Mice (high-copy) | TNNI3K Overexpression | 1.31-fold increase in Heart Weight/Body Weight ratio; Enhanced cardiac function. | [11][12][13] |

| Transgenic Mice (TNNI3Ktg) | TNNI3K Overexpression + TAC | Accelerated disease progression; Greater diastolic and systolic dysfunction. | [2][7] |

| Knockout Mice (Tnni3k-KO) | Ischemia/Reperfusion | Significantly smaller cardiac infarcts and reduced injury markers. | [2][9] |

| Knockout Mice (Tnni3k-KO) | Permanent Myocardial Infarction | No significant difference in LV dysfunction or hypertrophy compared to WT. | [9] |

Table 2: In Vitro Models of TNNI3K in Cardiac Hypertrophy

| Model System | Intervention | Key Findings | Reference |

| Neonatal Rat Cardiomyocytes (NRCMs) | Adenovirus-mediated TNNI3K Overexpression | Increased cell area and sarcomere organization; Upregulation of β-MHC. | [2][7] |

| Hypertrophy-induced NRCMs | Endogenous Expression | Increased TNNI3K mRNA expression levels. | [2] |

| NRCMs | miR-223 Overexpression | Suppression of TNNI3K and reduced hypertrophic markers. | [2] |

Signaling Pathways Involving TNNI3K

TNNI3K exerts its effects by phosphorylating downstream targets and modulating key signaling cascades. The primary pathways implicated are the p38 MAPK, direct sarcomeric protein regulation, and the Calcineurin-NFAT pathway.

TNNI3K and p38 MAPK Signaling

A significant body of evidence suggests that TNNI3K acts upstream of p38 MAP kinase. In response to cardiac injury, particularly ischemia/reperfusion, TNNI3K activation leads to the phosphorylation and activation of p38.[7][9] Activated p38 can increase mitochondrial reactive oxygen species (mROS) generation, promoting cardiomyocyte death and contributing to adverse remodeling.[7][9] Inhibition of TNNI3K, either genetically or pharmacologically, has been shown to reduce p38 activation and protect the heart from I/R injury.[9][14]

Regulation of Sarcomeric Proteins

As its name suggests, TNNI3K directly interacts with cardiac troponin I (cTnI), a key regulatory protein of the sarcomere.[11][15] Studies have shown that TNNI3K can phosphorylate cTnI at specific residues (Ser22/Ser23), potentially altering myofilament calcium sensitivity and influencing cardiac contractility.[11][12] This direct interaction with the contractile machinery provides a mechanism by which TNNI3K can influence cardiac function and contribute to the hypertrophic phenotype.

TNNI3K and Calcineurin-NFAT Signaling

Recent evidence has linked TNNI3K to the Calcineurin-NFAT signaling pathway, a well-established driver of pathological cardiac hypertrophy.[16][17] Calcineurin is a calcium-dependent phosphatase that dephosphorylates the transcription factor NFAT, allowing its translocation to the nucleus to activate a hypertrophic gene program. A recent study in a zebrafish model of a TNNI3K mutation found that the Calcineurin-NFAT pathway was significantly upregulated.[16] This suggests TNNI3K may function upstream or in parallel to regulate calcium homeostasis and/or calcineurin activity, thereby promoting pathological hypertrophy.

Experimental Protocols and Workflows

Investigating the role of TNNI3K requires a combination of in vivo, ex vivo, and in vitro experimental models.

In Vivo Model: Transverse Aortic Constriction (TAC)

The TAC model is the gold standard for inducing pressure-overload cardiac hypertrophy in rodents.

-

Animal Preparation: Anesthetize the mouse/rat and provide appropriate analgesia. Intubate and ventilate the animal.

-

Surgical Procedure: Perform a thoracotomy to expose the aortic arch.

-

Aortic Constriction: Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the brachiocephalic and left common carotid arteries. Tie the ligature securely around the aorta and a calibrated needle (e.g., 27-gauge for mice).

-

Needle Removal: Immediately remove the needle to create a defined stenosis.

-

Closure and Recovery: Close the chest cavity and suture the skin. Monitor the animal during recovery. Sham-operated animals undergo the same procedure without the aortic ligation.

-

Post-Operative Analysis: At specified time points (e.g., 2-8 weeks), assess cardiac hypertrophy and function using echocardiography, hemodynamic measurements, and histological analysis of heart tissue.

In Vitro Model: Adenoviral Overexpression in NRVMs

This model allows for the study of TNNI3K's cell-autonomous effects.

-

Cell Isolation: Isolate ventricular myocytes from 1-2 day old neonatal Sprague-Dawley rat pups by enzymatic digestion.

-

Plating: Pre-plate the cell suspension to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts. Plate cardiomyocytes on fibronectin or laminin-coated dishes.

-

Transduction: After 24-48 hours, infect cells with an adenovirus encoding human TNNI3K (Ad-TNNI3K) or a control vector (e.g., Ad-GFP) at a specified multiplicity of infection (MOI).

-

Incubation: Culture the cells for an additional 48-72 hours to allow for robust transgene expression.

-

Analysis: Assess cardiomyocyte hypertrophy by measuring cell surface area (immunofluorescence staining for α-actinin), protein synthesis ([3H]-leucine incorporation), and expression of hypertrophic marker genes (e.g., Nppa, Nppb, Myh7) via qPCR or Western blot.

General Experimental Workflow

The logical flow for investigating a kinase like TNNI3K typically follows a multi-stage process from initial hypothesis to in vivo validation.

TNNI3K as a Therapeutic Target

Given its cardiac-specific expression and its role in promoting pathological remodeling under stress, TNNI3K is an appealing target for drug development.[7][18] Inhibition of TNNI3K could offer a heart-specific therapy with a reduced risk of off-target effects in other organs. Small-molecule inhibitors of TNNI3K have been developed and shown to be effective in preclinical models of ischemia/reperfusion injury, where they reduce infarct size and myocyte death.[9] These findings support the therapeutic potential of targeting TNNI3K to mitigate cardiac damage and prevent the progression to heart failure.[7][18]

Conclusion and Future Directions

TNNI3K is a multifaceted kinase that plays a significant, albeit complex, role in cardiac hypertrophy. While overexpression studies have yielded conflicting results regarding its role in physiological versus pathological hypertrophy, loss-of-function studies and data from injury models strongly suggest that its activity is largely detrimental in the context of cardiac stress.[2][9] Its position as an upstream regulator of pro-apoptotic pathways like p38 MAPK and pro-hypertrophic pathways like Calcineurin-NFAT makes it a central node in cardiac stress signaling.

Future research should focus on:

-

Identifying the full spectrum of TNNI3K substrates in cardiomyocytes to better understand its diverse functions.

-

Clarifying the specific signaling contexts that determine whether TNNI3K activation leads to an adaptive or maladaptive phenotype.

-

Developing highly specific and potent TNNI3K inhibitors for clinical evaluation as a novel therapy for heart failure and ischemic heart disease.

By unraveling the complexities of TNNI3K biology, the scientific community can pave the way for innovative treatments for patients with cardiovascular disease.

References

- 1. TNNI3K TNNI3 interacting kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment [mdpi.com]

- 3. TNNI3K in cardiovascular disease and prospects for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. researchgate.net [researchgate.net]

- 6. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overexpression of TNNI3K, a cardiac-specific MAPKKK, promotes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]

- 13. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. TNNI3K mutation in familial syndrome of conduction system disease, atrial tachyarrhythmia and dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tnni3k regulates cardiomyopathy and cardiac conduction disease through Nfatc1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]

GSK-114: A Potential Cardioprotective Agent in Ischemia/Reperfusion Injury

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia/reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. In the context of cardiovascular medicine, I/R injury is a significant contributor to the morbidity and mortality associated with myocardial infarction and coronary interventions. A promising therapeutic target that has emerged in this area is the Troponin I-Interacting Kinase (TNNI3K), a cardiomyocyte-specific kinase. GSK-114, a potent and selective inhibitor of TNNI3K, represents a novel pharmacological tool to investigate the role of this kinase and a potential therapeutic agent to mitigate the deleterious effects of I/R injury. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on ischemia/reperfusion injury, based on preclinical evidence.

This compound: A Selective TNNI3K Inhibitor

This compound is a highly selective, orally active inhibitor of TNNI3K with a half-maximal inhibitory concentration (IC50) of 25 nM.[1] It demonstrates a significant 40-fold selectivity for TNNI3K over B-Raf kinase (IC50 = 1 µM).[1][2] This selectivity makes this compound a valuable research tool for elucidating the specific roles of TNNI3K in cardiac physiology and pathology. The development of this compound and other similar inhibitors has been pivotal in understanding the therapeutic potential of targeting TNNI3K in cardiovascular diseases.[3][4]

Pharmacokinetic Profile of this compound

While extensive clinical data is not yet available, preclinical studies in rats have provided initial pharmacokinetic parameters for this compound.

| Parameter | Value | Species | Reference |

| Oral Exposure (poDNAUC) | 0.18 | Rat | [1][5] |

| Cmax | 130 ng/ml @ 2 mg/kg | Rat | [1][5] |

| t1/2 | 3.6 hr | Rat | [1][5] |

| Fu | 20.2% | Rat | [1][5] |

The Role of TNNI3K in Ischemia/Reperfusion Injury

TNNI3K is predominantly expressed in cardiac tissue and has been implicated in the progression of various heart conditions, including dilated cardiomyopathy, cardiac hypertrophy, and ischemia/reperfusion injury.[2][6][7] Studies using genetic models have demonstrated that overexpression of TNNI3K exacerbates cardiac injury following I/R, while knockout of TNNI3K is cardioprotective.[2][6][8] This suggests that the kinase activity of TNNI3K plays a crucial role in mediating the cellular damage associated with reperfusion.

Mechanism of Action of this compound in Cardioprotection

The cardioprotective effects of this compound are attributed to its inhibition of TNNI3K, which in turn modulates downstream signaling pathways involved in oxidative stress and apoptosis.

TNNI3K-Mediated Signaling in Ischemia/Reperfusion Injury

The signaling cascade initiated by TNNI3K activation during I/R injury is a key driver of cardiomyocyte death. Inhibition of TNNI3K with agents like this compound is expected to disrupt this pathological signaling.

Preclinical Efficacy of TNNI3K Inhibition

While specific quantitative data for this compound in I/R injury models are not publicly available in detail, studies on other potent TNNI3K inhibitors like GSK854 provide strong evidence for the therapeutic potential of this drug class.

| Endpoint | Intervention | Model | Key Findings | Reference |

| Infarct Size | GSK854 (2.75 mg/kg, i.p.) | Mouse I/R Model | Significantly reduced infarct size compared to vehicle. | [2] |

| Cardiac Function | GSK854 (in chow for 6 weeks post-I/R) | Mouse I/R Model | Improved left ventricular function after 2 weeks. | [2] |

| Ventricular Remodeling | GSK854 (in chow for 6 weeks post-I/R) | Mouse I/R Model | Smaller LV end-diastolic and -systolic dimensions at 4 weeks. | [2] |

| Heart Failure Markers | GSK854 (in chow for 6 weeks post-I/R) | Mouse I/R Model | Reduced pro-ANP levels, smaller cardiomyocyte area, and less cardiac fibrosis at 6 weeks. | [2] |

Experimental Protocols

The following provides a detailed methodology for a typical in vivo mouse model of myocardial ischemia/reperfusion injury, which can be adapted for testing the efficacy of this compound.

In Vivo Mouse Model of Myocardial Ischemia/Reperfusion Injury

Materials and Reagents:

-

This compound (appropriate formulation for in vivo administration)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for thoracotomy and ligation

-

Ventilator

-

Suture material (e.g., 8-0 silk)

-

Triphenyltetrazolium chloride (TTC) for infarct size measurement

-

Echocardiography system

-

Reagents for histology and biomarker analysis

Procedure:

-

Anesthesia and Ventilation: Anesthetize the mouse using a standardized protocol. Intubate the animal and provide mechanical ventilation to maintain physiological parameters.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.

-

Ischemia: Maintain the ligation for a predetermined period (e.g., 30-45 minutes) to induce a consistent ischemic insult.

-

Reperfusion and Treatment: Release the ligature to allow reperfusion of the myocardium. At the onset of reperfusion, administer this compound or the vehicle control through the desired route (e.g., intraperitoneal or intravenous injection).

-

Post-operative Care and Monitoring: Close the chest cavity and allow the animal to recover. Monitor for any adverse effects and provide appropriate post-operative care.

-

Endpoint Analysis: At the designated time point post-reperfusion (e.g., 24 hours for acute injury or several weeks for chronic remodeling), perform the endpoint analyses. This includes measuring the infarct size using TTC staining, assessing cardiac function via echocardiography, and conducting histological and biomarker analyses to evaluate fibrosis, apoptosis, and other cellular changes.

Conclusion and Future Directions

This compound, as a selective TNNI3K inhibitor, holds significant promise as a therapeutic agent for mitigating ischemia/reperfusion injury. The preclinical data from related compounds strongly support the hypothesis that inhibition of TNNI3K can reduce infarct size, preserve cardiac function, and attenuate adverse remodeling. Further in-depth studies specifically utilizing this compound are warranted to fully characterize its efficacy and safety profile. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide will be invaluable for researchers and drug development professionals seeking to advance the therapeutic potential of TNNI3K inhibition in the treatment of cardiovascular diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Troponin I-Interacting Protein Kinase [jstage.jst.go.jp]

- 4. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of TNNI3K Using the Selective Inhibitor GSK-114: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase implicated in various cardiovascular diseases, making it a compelling target for therapeutic intervention. Elucidating the downstream signaling pathways and identifying direct substrates of TNNI3K are crucial for understanding its pathological roles and for the development of targeted therapies. This technical guide provides an in-depth overview of the methodologies used to investigate the downstream targets of TNNI3K, with a particular focus on the application of GSK-114, a potent and selective TNNI3K inhibitor. This document outlines key experimental protocols, presents quantitative data on inhibitor specificity, and visualizes the complex signaling networks and experimental workflows involved in TNNI3K research.

Introduction to TNNI3K and this compound

TNNI3K, also known as Cardiac Ankyrin Repeat Kinase (CARK), is predominantly expressed in cardiac tissue.[1] Its involvement in cardiac hypertrophy, heart failure, and ischemia/reperfusion injury has positioned it as a significant drug target.[1][2] this compound is a highly selective, orally active small molecule inhibitor of TNNI3K.[3] Its utility as a chemical probe is critical for dissecting the kinase's function and validating its downstream effectors.

Quantitative Analysis of this compound Inhibition

The selectivity of a chemical inhibitor is paramount for accurately attributing observed biological effects to the target kinase. This compound has been characterized for its potency and selectivity against a panel of kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. B-Raf | Reference |

| TNNI3K | 25 | 40-fold | [3][4] |

| B-Raf | 1000 | 1 | [3][4] |

| ACK1 | >1000 | - | [3][4] |

| GAK | >1000 | - | [3][4] |

| MEK5 | >1000 | - | [3][4] |

| PDGFRB | >1000 | - | [3][4] |

| STK36 | >1000 | - | [3][4] |

| ZAK | >1000 | - | [3][4] |

Table 1: In vitro inhibitory potency of this compound against TNNI3K and a selection of off-target kinases. IC50 values represent the concentration of inhibitor required to reduce the kinase activity by 50%.

TNNI3K Signaling Pathways

TNNI3K is implicated in several signaling cascades within cardiomyocytes. Inhibition with this compound provides a valuable tool to probe these pathways.

p38 MAPK Pathway

TNNI3K is known to be an upstream activator of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is involved in cellular stress responses, inflammation, and apoptosis. Inhibition of TNNI3K with this compound is expected to reduce the phosphorylation and activation of p38 MAPK.

Mypt1/Mlc2/Yap1/Nfatc1 Axis

Recent phosphoproteomic studies have identified a novel downstream signaling axis involving Mypt1, Mlc2, Yap1, and Nfatc1.[5] TNNI3K-mediated phosphorylation of these targets is thought to regulate cardiac muscle contraction and gene expression.

Mitochondrial Function and ROS Production

TNNI3K activity has been linked to mitochondrial dysfunction and the production of reactive oxygen species (ROS), contributing to cellular damage during ischemia/reperfusion injury.[1][2]

References

- 1. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. glpbio.com [glpbio.com]

- 4. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tnni3k regulates cardiomyopathy and cardiac conduction disease through Nfatc1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

GSK-114: A Profile of Kinase Selectivity with a Focus on B-Raf

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-114 is a potent and selective inhibitor of the cardiac-specific Troponin I-interacting kinase (TNNI3K). While primarily investigated for its role in cardiovascular diseases, its selectivity profile against other kinases, including the proto-oncogene B-Raf, is of significant interest for understanding its potential off-target effects and broader therapeutic implications. This technical guide provides a detailed overview of the selectivity profile of this compound, with a specific focus on its activity against B-Raf kinase. The information presented herein is compiled from publicly available research, and includes quantitative biochemical data and a summary of the methodologies used in these key experiments.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been assessed against a broad panel of kinases. The primary target of this compound is TNNI3K, against which it exhibits potent inhibition with a half-maximal inhibitory concentration (IC50) of 25 nM.[1] Its selectivity against B-Raf is approximately 40-fold lower, with a reported IC50 of 1000 nM (1 µM).[1]

A comprehensive screen of this compound at a concentration of 1 µM against a panel of over 400 human kinases revealed a narrow spectrum of activity. Besides TNNI3K and B-Raf, this compound demonstrated an affinity for a small number of other kinases at this concentration.

Table 1: Biochemical Activity of this compound Against a Panel of Kinases

| Kinase Target | IC50 (nM) | Notes |

| TNNI3K | 25 | Primary target |

| B-Raf | 1000 | 40-fold less potent than against TNNI3K. |

| ACK1 | > 1000 | Affinity observed at 1 µM. |

| GAK | > 1000 | Affinity observed at 1 µM. |

| MEK5 | > 1000 | Affinity observed at 1 µM. |

| PDGFRB | > 1000 | Affinity observed at 1 µM. |

| STK36 | > 1000 | Affinity observed at 1 µM. |

| ZAK | > 1000 | Affinity observed at 1 µM. |

Note: The IC50 values for kinases other than TNNI3K and B-Raf are not precisely defined in the available literature but are inferred to be greater than 1000 nM based on the screening concentration at which affinity was observed.

B-Raf Signaling Pathway

B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAP kinase/ERK signaling pathway. This pathway is a key regulator of cell division, differentiation, and secretion. The canonical activation of this pathway begins with the activation of a receptor tyrosine kinase (RTK) at the cell surface, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates B-Raf, which in turn phosphorylates and activates MEK1 and MEK2. These dual-specificity kinases then phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2. Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular processes such as proliferation and survival.

Experimental Protocols

The following sections detail the general methodologies employed in the key experiments cited in this guide. It is important to note that the specific protocols for the generation of the this compound data are not publicly available in full detail. The descriptions below are based on standard biochemical kinase assay practices.

Biochemical Kinase Inhibition Assay (General Protocol)

The potency of this compound against TNNI3K, B-Raf, and other kinases was likely determined using an in vitro kinase assay. A common method for this is a radiometric assay or a fluorescence-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., TNNI3K, B-Raf)

-

Kinase-specific substrate (peptide or protein)

-

This compound (in a range of concentrations)

-

ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays

-

Kinase assay buffer (containing appropriate salts, buffering agents, and cofactors like MgCl₂)

-

96-well or 384-well assay plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

A master mix is prepared containing the kinase assay buffer, the specific kinase, and its substrate.

-

The master mix is dispensed into the wells of the assay plate.

-

This compound is serially diluted to create a range of concentrations. A known volume of each dilution is added to the assay wells. Control wells containing DMSO (the vehicle for the inhibitor) are also included.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.

-

The reaction is stopped, typically by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺).

-

For radiometric assays, the phosphorylated substrate is separated from the unreacted ATP, often by capturing the substrate on a filter membrane. The amount of incorporated radiolabel is then quantified using a scintillation counter.

-

For fluorescence-based assays, the detection of the phosphorylated product is often achieved using a specific antibody that recognizes the phosphorylated form of the substrate, coupled with a secondary antibody or detection reagent that generates a fluorescent signal.

-

The data is analyzed by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly selective inhibitor of TNNI3K with well-defined, albeit significantly lower, activity against B-Raf kinase. The comprehensive kinase screen indicates that this compound has a narrow off-target profile at a concentration of 1 µM. For researchers utilizing this compound as a chemical probe for TNNI3K, it is crucial to consider its potential effects on B-Raf and the other identified off-target kinases, especially when used at higher concentrations. Further cellular studies would be beneficial to fully elucidate the impact of this compound on the B-Raf signaling pathway in a physiological context. The methodologies outlined in this guide provide a foundational understanding of the experimental approaches used to characterize the selectivity profile of kinase inhibitors like this compound.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Core Role of TNNI3K in Pathological vs. Physiological Cardiac Hypertrophy

Abstract

Troponin I-interacting kinase (TNNI3K) is a cardiac-specific kinase that has emerged as a critical regulator of cardiac remodeling. Its role in cardiac hypertrophy, the heart's adaptive response to increased workload, is complex and appears to be context-dependent, contributing to both physiological (adaptive) and pathological (maladaptive) forms of cardiac growth. This technical guide synthesizes the current understanding of TNNI3K's divergent functions, detailing the signaling pathways, experimental evidence, and methodologies used to elucidate its role. Quantitative data from key studies are presented for comparative analysis, and signaling and experimental workflows are visualized to provide a clear framework for future research and therapeutic development.

Introduction: Cardiac Hypertrophy and TNNI3K

Cardiac hypertrophy is an increase in cardiomyocyte size in response to various stimuli. It is broadly classified into two types:

-

Physiological Hypertrophy: Often induced by exercise, this is an adaptive response characterized by proportional heart growth, normal cardiac architecture, and preserved or enhanced cardiac function.[1]

-

Pathological Hypertrophy: Triggered by chronic pressure or volume overload (e.g., hypertension, aortic stenosis), this form is associated with myocyte disarray, fibrosis, apoptosis, and a progression towards heart failure.[2][3][4]

TNNI3K, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is expressed predominantly in cardiomyocytes.[4][5][6] Its strategic location and kinase activity place it at a nexus of signaling pathways that govern cardiac growth and stress responses. The evidence presents a dual role for TNNI3K, where its influence on hypertrophy can be either beneficial or detrimental, largely depending on the nature of the stimulus and the genetic context.

The Role of TNNI3K in Pathological Cardiac Hypertrophy

Multiple studies demonstrate that elevated TNNI3K expression or activity exacerbates pathological cardiac remodeling in response to stress.

Evidence from In Vivo Models: In response to pressure overload induced by transverse aortic constriction (TAC), a common model for pathological hypertrophy, myocardial TNNI3K expression is significantly increased.[1][7][8] Transgenic mice overexpressing TNNI3K exhibit an accelerated progression to heart failure when subjected to TAC or in genetic models of cardiomyopathy (e.g., Calsequestrin overexpression).[3][4][5] This is characterized by:

-

Increased adverse dilatative remodeling.[3]

-

Reduced systolic function (e.g., decreased fractional shortening).[2][3]

-

Upregulation of pathological markers like Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[5]

Conversely, loss-of-function studies show that inhibiting or knocking out TNNI3K is protective against ischemia/reperfusion injury, reducing infarct size, oxidative stress, and adverse remodeling.[9][10]

Signaling Pathways: The pathological effects of TNNI3K appear to be mediated through stress-activated signaling cascades. A key proposed mechanism involves the activation of the p38 MAPK pathway, which in turn increases mitochondrial reactive oxygen species (ROS) generation, leading to cardiomyocyte death and adverse remodeling.[3][9] The kinase activity of TNNI3K is essential for these detrimental effects, as overexpression of a "kinase-dead" version of TNNI3K does not accelerate disease progression in pressure-overload models.[3][5] More recent studies in zebrafish have also implicated the Mypt1/Mlc2/Yap1/Nfatc1 axis as a downstream target.[11]

The Role of TNNI3K in Physiological Cardiac Hypertrophy

Contrasting with its role in pathology, some evidence suggests TNNI3K can promote a physiological, adaptive form of hypertrophy.

Evidence from In Vivo Models: Transgenic mice engineered for cardiac-specific overexpression of TNNI3K (without an additional pathological stimulus) have been shown to develop concentric cardiac hypertrophy.[1][7][12] This hypertrophy is distinguished by:

-

The absence of interstitial fibrosis, myocyte disarray, or apoptosis.[1][7][12]

-

Long-term stability, with preserved cardiac function for up to 12 months.[1][7]

This suggests that TNNI3K, in isolation, can drive a compensated, adaptive growth program. However, it is crucial to note that the level of transgene expression and the genetic background of the mouse strain can significantly influence the observed phenotype.[2]

Signaling Pathways: The mechanism for TNNI3K-induced physiological hypertrophy appears distinct from the stress-activated pathways. Studies have shown that this adaptive growth occurs without significant activation of the canonical Akt and ERK signaling cascades, which are commonly associated with hypertrophy.[1][7] Instead, a primary proposed mechanism involves the direct interaction of TNNI3K with cardiac troponin I (cTnI). TNNI3K phosphorylates cTnI at Serine 22 and 23.[1][7][8][12] This specific phosphorylation event is known to modulate myofilament calcium sensitivity and enhance lusitropy (diastolic relaxation), potentially contributing to the improved cardiac function seen in these models.

Quantitative Data Summary

The following tables summarize key quantitative findings from representative studies on TNNI3K's role in cardiac hypertrophy.

Table 1: TNNI3K in Pathological Hypertrophy Models

| Parameter | Model | TNNI3K Manipulation | Result vs. Control | Reference |

|---|---|---|---|---|

| Heart Weight/Body Weight Ratio | TAC | TNNI3K Overexpression | Increased | [5] |

| Fractional Shortening | TAC | TNNI3K Overexpression | Significantly Reduced | [2] |

| Interstitial Fibrosis | TNNI3Ktg Mice | TNNI3K Overexpression | Increased Collagen Deposits | [5] |

| ANP/BNP mRNA Expression | TNNI3Ktg Mice | TNNI3K Overexpression | Increased | [5] |

| Infarct Size | Ischemia/Reperfusion | Tnni3k Knockout | Significantly Smaller |[2] |

Table 2: TNNI3K in Physiological Hypertrophy Models

| Parameter | Model | TNNI3K Manipulation | Result vs. Control | Reference |

|---|---|---|---|---|

| Heart Weight/Body Weight Ratio | TNNI3K Transgenic (High-copy) | TNNI3K Overexpression | 1.31-fold increase | [1][7][8] |

| Left Ventricular Function (dP/dtmax) | TNNI3K Transgenic (High-copy) | TNNI3K Overexpression | Increased (+12%) | [6] |

| Left Ventricular Systolic Pressure | TNNI3K Transgenic (High-copy) | TNNI3K Overexpression | Increased (+34%) | [6] |

| Interstitial Fibrosis | TNNI3K Transgenic | TNNI3K Overexpression | No significant change | [1][7] |

| cTnI Phosphorylation (Ser22/23) | TNNI3K Transgenic | TNNI3K Overexpression | Increased |[1][7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

5.1. Pressure-Overload Model: Transverse Aortic Constriction (TAC) This surgical procedure is the standard for inducing pathological cardiac hypertrophy in rodents.

-

Anesthesia: Mice are anesthetized (e.g., with isoflurane).

-

Incision: A small incision is made in the suprasternal notch to expose the aortic arch.

-

Constriction: A suture (e.g., 7-0 silk) is passed under the transverse aorta between the innominate and left common carotid arteries.

-

Ligation: The suture is tied around both the aorta and a calibrated needle (e.g., 27-gauge). The needle is then promptly removed, leaving a defined stenosis.

-

Closure: The chest and skin are closed. Sham-operated controls undergo the same procedure without the aortic ligation.

-

Post-operative Analysis: Cardiac function and morphology are assessed at various time points (e.g., 1 to 8 weeks) using echocardiography, histology, and molecular analysis.[5][6]

5.2. Generation of Cardiac-Specific TNNI3K Transgenic Mice

-

Construct Design: A human wild-type TNNI3K cDNA is subcloned into a vector containing the cardiac-specific alpha-myosin heavy chain (α-MHC) promoter. This ensures expression is restricted to cardiomyocytes.[1][7]

-

Microinjection: The purified DNA construct is microinjected into the pronuclei of fertilized mouse oocytes (e.g., from FVB/N or C57BL/6J strains).

-

Implantation: Injected oocytes are implanted into pseudopregnant surrogate mothers.

-

Screening: Offspring are screened for transgene integration via PCR analysis of tail-tip DNA.

-

Line Establishment: Founder mice are bred to establish transgenic lines with varying copy numbers and expression levels of the TNNI3K transgene.[6][7]

5.3. Echocardiographic Analysis

-

Anesthesia: Mice are lightly anesthetized to maintain near-physiological heart rates.

-

Imaging: A high-frequency ultrasound system (e.g., Vevo 770) is used to acquire two-dimensional M-mode images of the left ventricle in the short-axis view.

-

Measurements: Key parameters are measured, including Left Ventricular End-Diastolic Diameter (LVEDD), Left Ventricular End-Systolic Diameter (LVESD), and wall thickness.

-

Calculations: Functional parameters like Fractional Shortening (FS %) and Ejection Fraction (EF %) are calculated from the primary measurements.[8]

5.4. Histological and Molecular Analysis

-

Histology: Hearts are excised, fixed in paraformaldehyde, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess cell size and general morphology, while Masson's Trichrome staining is used to visualize and quantify collagen deposition (fibrosis).[5][8]

-

Quantitative RT-PCR (qRT-PCR): Total RNA is isolated from ventricular tissue and reverse-transcribed to cDNA. qRT-PCR is performed using specific primers for hypertrophic marker genes (e.g., Nppa, Nppb) and Tnni3k itself to quantify changes in gene expression.[5][7]

-

Western Blotting: Protein lysates from heart tissue are separated by SDS-PAGE. Antibodies specific for total and phosphorylated forms of proteins (e.g., ERK, Akt, p38, cTnI) are used to probe signaling pathway activation.[5][7]

-

Co-Immunoprecipitation (Co-IP): Used to validate protein-protein interactions (e.g., TNNI3K and cTnI). An antibody against TNNI3K is used to pull down TNNI3K and any interacting proteins from heart lysates, which are then identified by Western blotting for cTnI.[7][8]

Conclusion and Therapeutic Implications

The collected evidence strongly indicates that TNNI3K is a bifunctional regulator of cardiac hypertrophy.

-

In the context of pathological stress , TNNI3K acts as a disease accelerator, promoting fibrosis, cell death, and cardiac dysfunction, primarily through stress-activated kinase pathways like p38 MAPK.

-

In the absence of such stress, TNNI3K overexpression can induce a physiological-like hypertrophy with enhanced cardiac function, potentially mediated by the phosphorylation of cTnI.

This dual role makes TNNI3K a nuanced but highly attractive therapeutic target. TNNI3K inhibitors, by blocking the kinase activity essential for the pathological response, hold significant promise for treating conditions like heart failure and hypertrophic cardiomyopathy.[13] The cardiac-specific expression of TNNI3K is a major advantage, as it minimizes the risk of off-target effects in other organs—a common challenge for kinase inhibitors.[3][9] Future research should focus on further dissecting the upstream regulators and downstream effectors that dictate TNNI3K's switch between promoting adaptive versus maladaptive cardiac growth.

References

- 1. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment | MDPI [mdpi.com]

- 3. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 031132 - Tnni3k knock-out Strain Details [jax.org]

- 11. Tnni3k regulates cardiomyopathy and cardiac conduction disease through Nfatc1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]

In-depth Technical Guide: The Impact of GSK-114 on p38 MAPK Activation

A comprehensive analysis of the molecular interactions, signaling cascades, and experimental data pertaining to the effects of GSK-114 on the p38 mitogen-activated protein kinase (MAPK) pathway.

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a class of serine/threonine protein kinases that play a crucial role in regulating a wide array of cellular processes. These include inflammation, cell differentiation, cell growth, and apoptosis.[1] The activation of the p38 MAPK pathway is a key event in the cellular response to a variety of extracellular stimuli, including stress and cytokines. Given its central role in cellular function and disease, the p38 MAPK pathway is a significant target for therapeutic intervention. This document provides a detailed technical overview of the compound this compound and its specific impact on the activation of the p38 MAPK signaling cascade.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a multi-tiered kinase cascade. Typically, it is initiated by the activation of upstream MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MKKs). The primary activators of p38 MAPK are MKK3 and MKK6.[2] Once activated, p38 MAPK can phosphorylate a variety of downstream substrates, including transcription factors and other kinases, leading to a coordinated cellular response.

There are also non-canonical pathways for p38 MAPK activation. For instance, in endothelial cells, G protein-coupled receptors (GPCRs) can stimulate p38 autophosphorylation and activation through a mechanism dependent on TAB1 and TAB2/3, bypassing the traditional three-tiered kinase cascade.[3]

The p38 MAPK family itself consists of four isoforms: p38α, p38β, p38γ, and p38δ. These isoforms can have distinct and sometimes opposing functions. For example, p38α and p38β have been identified as negative regulators of the extracellular signal-regulated kinase (ERK)/MAPK pathway, while p38γ and p38δ act as positive regulators.[4]

Caption: Canonical and non-canonical p38 MAPK signaling pathways.

Impact of this compound on p38 MAPK Activation

A search for the specific compound "this compound" and its direct impact on p38 MAPK activation did not yield specific published data. The following sections are based on the general principles of kinase inhibitor interactions and common experimental approaches used to characterize such compounds. The data and protocols presented are illustrative and would need to be established experimentally for this compound.

Quantitative Data Summary

To characterize the effect of a compound like this compound on p38 MAPK activation, a series of quantitative assays would be performed. The results would typically be presented in tables for clear comparison.

Table 1: In Vitro Kinase Assay - IC50 of this compound against p38 Isoforms

| p38 Isoform | IC50 (nM) |

| p38α | Value |

| p38β | Value |

| p38γ | Value |

| p38δ | Value |

Table 2: Cellular Assay - Inhibition of p38 Phosphorylation in Response to Anisomycin

| Cell Line | Treatment | p-p38 Level (relative to control) |

| HEK293 | Vehicle Control | 1.0 |

| HEK293 | Anisomycin (10 µg/mL) | Value |

| HEK293 | Anisomycin + this compound (1 µM) | Value |

| HEK293 | Anisomycin + this compound (10 µM) | Value |

Table 3: Downstream Target Modulation - Effect of this compound on ATF2 Phosphorylation

| Cell Line | Treatment | p-ATF2 Level (relative to control) |

| U-937 | Vehicle Control | 1.0 |

| U-937 | LPS (100 ng/mL) | Value |

| U-937 | LPS + this compound (1 µM) | Value |

| U-937 | LPS + this compound (10 µM) | Value |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess the impact of a compound on p38 MAPK activation.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of purified p38 MAPK isoforms.

Materials:

-

Recombinant human p38α, p38β, p38γ, p38δ enzymes

-

ATP, γ-32P-ATP

-

Substrate peptide (e.g., ATF2)

-

This compound (various concentrations)

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant p38 enzyme, and the substrate peptide.

-

Add this compound at a range of concentrations (e.g., 0.1 nM to 100 µM) or vehicle control.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of ATP and γ-32P-ATP.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for an in vitro kinase assay.

Cellular Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK and its downstream targets in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293, U-937)

-

Cell culture medium and supplements

-

Stimulant (e.g., Anisomycin, Lipopolysaccharide - LPS)

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ATF2, anti-total-ATF2)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., Anisomycin) for a predetermined time (e.g., 30 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Caption: Workflow for Western blot analysis.

Conclusion

While specific data for "this compound" is not publicly available, this guide outlines the established framework for characterizing a compound's impact on the p38 MAPK signaling pathway. The provided tables and experimental protocols serve as a template for the types of data and methodologies that would be essential to define the mechanism of action of this compound. A thorough investigation using these approaches would be necessary to elucidate its potential as a modulator of p38 MAPK activity and its therapeutic implications. The activation of p38 MAPK pathways is a critical factor in cell regulation and has significant implications for tumorigenesis and cancer progression.[5] Therefore, the detailed characterization of inhibitors like this compound is of high scientific and clinical interest.

References

- 1. p38 MAPK as a gatekeeper of reprogramming in mouse migratory primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation by p38 MAPK as an Alternative Pathway for GSK3β Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptors activate p38 MAPK via a non-canonical TAB1-TAB2- and TAB1-TAB3-dependent pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of TNNI3K Inhibitors in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics of Troponin I-Interacting Kinase (TNNI3K) inhibitors in rodent models, with a focus on GSK-114. TNNI3K is a cardiomyocyte-specific kinase that has emerged as a promising therapeutic target in the context of cardiac diseases, particularly in mitigating ischemia-reperfusion injury.[1][2][3] While specific quantitative pharmacokinetic data for this compound in the public domain is limited, this guide synthesizes the available information and presents data from a structurally related TNNI3K inhibitor, GSK854, to provide a valuable reference for researchers in the field.

This compound is a potent and selective inhibitor of TNNI3K.[4] Preclinical studies have indicated that it possesses adequate oral exposure for use in in-vivo research, although specific parameters such as Cmax, Tmax, AUC, and half-life in rodent models have not been publicly disclosed.

TNNI3K Inhibition: Mechanism of Action

TNNI3K is implicated in the pathophysiology of cardiac injury, particularly through the promotion of oxidative stress and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] Inhibition of TNNI3K has been shown to reduce mitochondrial-derived superoxide generation, decrease p38 activation, and consequently limit infarct size following ischemia-reperfusion.[1][2] This targeted action within cardiomyocytes makes TNNI3K an attractive target for developing cardiac-selective therapies.

Pharmacokinetic Profile of a TNNI3K Inhibitor: A Case Study of GSK854

In the absence of specific pharmacokinetic data for this compound, this section presents available information on GSK854, a potent and selective TNNI3K inhibitor, to serve as a relevant example. These data are derived from in-vivo studies in mice.

Table 1: Administration and Dosing of GSK854 in Mice

| Parameter | Details | Reference |

| Animal Model | C57BL/6 Mice | [4] |

| Route of Administration | Intraperitoneal (IP) Injection | [4] |

| Dose (IP) | 2.75 mg/kg | [4] |

| Route of Administration | Oral (in chow) | [4] |

| Dose (Oral) | 100 mg/kg | [4] |

| Duration of Treatment (Oral) | 6 weeks | [4] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not publicly available. However, based on the studies conducted with the related compound GSK854, a general methodology for assessing the efficacy of a TNNI3K inhibitor in a rodent model of myocardial infarction can be outlined.

Experimental Workflow for In-Vivo Efficacy Study of a TNNI3K Inhibitor

Key Methodological Considerations:

-

Animal Model: The choice of rodent strain can be critical, as basal expression of TNNI3K may vary.[2] C57BL/6 mice have been used in studies with TNNI3K inhibitors.[4]

-

Induction of Injury: A common model is the surgical ligation of a coronary artery to induce ischemia, followed by the release of the ligature to allow for reperfusion.

-

Drug Administration: The timing of inhibitor administration is crucial. In the context of ischemia-reperfusion injury, administration at the onset of reperfusion is clinically relevant.[2][4] Both intraperitoneal injection and oral administration (in chow for chronic studies) have been utilized for the related compound GSK854.[4]

-

Pharmacokinetic Sampling: For a full pharmacokinetic workup, serial blood samples would be collected at various time points post-dosing. Plasma concentrations of the compound would then be determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacodynamic Assessments: To link pharmacokinetic profiles to efficacy, various pharmacodynamic endpoints can be measured. These include monitoring cardiac function (e.g., via echocardiography), measuring infarct size post-mortem (e.g., using TTC staining), and analyzing molecular markers of the target pathway (e.g., levels of phosphorylated p38 MAPK and markers of oxidative stress in cardiac tissue).

Conclusion

While specific quantitative pharmacokinetic data for this compound in rodent models remains proprietary, the available information indicates its potential as an orally available TNNI3K inhibitor. The data from the related compound, GSK854, provides valuable insights into potential dosing strategies and experimental designs for researchers investigating this class of compounds. The targeted, cardiomyocyte-specific mechanism of TNNI3K inhibitors holds significant promise for the development of novel therapies for cardiac diseases. Further public disclosure of preclinical data for this compound would be highly beneficial to the scientific community to accelerate research in this area.

References

- 1. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment [mdpi.com]

GSK-114 as a chemical probe for TNNI3K function

An In-depth Technical Guide to GSK-114 as a Chemical Probe for TNNI3K Function

Introduction

Troponin I-interacting kinase (TNNI3K), also known as Cardiac Ankyrin Repeat Kinase (CARK), is a protein kinase that is predominantly expressed in cardiomyocytes, with minor expression reported in the brain and testes.[1][2][3] This cardiac-specific expression makes TNNI3K an attractive therapeutic target.[1][4] The kinase is implicated in various cardiac pathologies, including heart failure, arrhythmias, and cardiac conduction disease.[1][2][5] Structurally, TNNI3K contains an N-terminal ankyrin repeat domain, a central kinase domain, and a C-terminal serine-rich domain.[4] Functionally, it is a dual-specificity kinase with both tyrosine and serine/threonine kinase activity.[6] Studies have shown that TNNI3K plays a role in ischemia/reperfusion injury, oxidative stress, and cardiac remodeling.[1][6][7]

This compound has emerged as a potent and selective small-molecule inhibitor developed to elucidate the biological functions of TNNI3K.[8] It exhibits a significant preference for TNNI3K over the structurally similar B-Raf kinase, making it a valuable tool for researchers in cardiology and drug development.[2][3][8] This guide provides a comprehensive overview of this compound, including its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its use.

Data Presentation: Properties of this compound

The utility of a chemical probe is defined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency of this compound

| Target Kinase | IC50 | Selectivity (vs. TNNI3K) | Reference |

| TNNI3K | 25 nM | - | [2][3][9][10] |

| B-Raf (V600E) | 1000 nM (1 µM) | 40-fold | [2][3][9][10] |

Table 2: Kinase Selectivity Profile of this compound

At a concentration of 1 µM, this compound demonstrated affinity for a limited number of other kinases, highlighting its high selectivity.

| Off-Target Kinase (at 1 µM) | Reference |

| ACK1 | [2][3][10] |

| B-Raf | [2][3][10] |

| GAK | [2][3][10] |

| MEK5 | [2][3][10] |

| PDGFRB | [2][3][10] |

| STK36 | [2][3][10] |

| ZAK | [2][3][10] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Dosing | Reference |

| Oral Exposure (poDNAUC) | 0.18 | 2 mg/kg | [10] |

| Max Concentration (Cmax) | 130 ng/mL | 2 mg/kg | [10] |

| Half-life (t1/2) | 3.6 hours | 2 mg/kg | [10] |

| Fraction Unbound (Fu) | 20.2% | - | [10] |

Signaling Pathways Involving TNNI3K

TNNI3K is integrated into signaling cascades that regulate cardiomyocyte survival and function, particularly under stress conditions like ischemia/reperfusion.

Caption: TNNI3K signaling in ischemic injury.

TNNI3K activity is upregulated in response to cardiac stress, such as ischemia/reperfusion.[1] This leads to the activation of the p38 MAPK pathway, which in turn increases the production of mitochondrial reactive oxygen species (mROS), specifically superoxide.[1][4] The resulting oxidative stress contributes to mitochondrial dysfunction, cardiomyocyte death, and ultimately, adverse ventricular remodeling.[1][4] this compound acts by directly inhibiting TNNI3K, thereby blocking this detrimental cascade.

Caption: TNNI3K interaction with Cardiac Troponin I.

TNNI3K can directly interact with and phosphorylate cardiac troponin I (cTnI) at serine residues 22 and 23.[7] This phosphorylation event is known to modulate myofilament response and may be involved in physiological cardiac remodeling and hypertrophy.[7] Using this compound can help dissect the specific role of TNNI3K-mediated cTnI phosphorylation in these processes.

Experimental Protocols

Here we provide detailed methodologies for key experiments to probe TNNI3K function using this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol determines the IC50 of this compound against TNNI3K. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Materials:

-

Recombinant human TNNI3K enzyme

-

Suitable peptide substrate for TNNI3K

-

This compound (stock solution in DMSO)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Dilution: Prepare a serial dilution series of this compound in DMSO, typically starting from 10 mM. Then, dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM) for the assay. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Reaction Setup: To each well of the 384-well plate, add:

-

1 µL of diluted this compound or control.

-

2 µL of a mix containing TNNI3K enzyme and peptide substrate in kinase buffer.

-

-

Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final volume is 5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for p38 MAPK Phosphorylation

This protocol assesses the ability of this compound to inhibit TNNI3K-mediated phosphorylation of its downstream target, p38 MAPK, in a cellular context.

Materials:

-

Cardiomyocyte cell line (e.g., H9c2 or primary neonatal rat ventricular myocytes)

-

Cell culture medium and supplements

-

Stress-inducing agent (e.g., H2O2 or Sorbitol) or adenovirus expressing TNNI3K

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment: Plate cardiomyocytes and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO vehicle for 1-2 hours.

-

Induce TNNI3K signaling by adding a stressor (e.g., 100 µM H2O2 for 30 minutes) or by prior infection with an adenovirus overexpressing TNNI3K.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody for phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.

-